7-Fluoro-6-methoxyisoquinolin-1(2H)-one

Medicinal Chemistry Physicochemical Profiling Solid-State Characterization

7-Fluoro-6-methoxyisoquinolin-1(2H)-one (CAS 630422-98-9) is a heterobicyclic isoquinolin-1-one scaffold substituted with a fluorine atom at the 7-position and a methoxy group at the 6-position. This compound serves as a versatile fluorinated building block for the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents.

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
CAS No. 630422-98-9
Cat. No. B1343059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-methoxyisoquinolin-1(2H)-one
CAS630422-98-9
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CNC2=O)F
InChIInChI=1S/C10H8FNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h2-5H,1H3,(H,12,13)
InChIKeyMNYLLSMVYDGHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-6-methoxyisoquinolin-1(2H)-one Procurement Guide: Differentiated Fluorinated Isoquinolinone Scaffold for Medicinal Chemistry


7-Fluoro-6-methoxyisoquinolin-1(2H)-one (CAS 630422-98-9) is a heterobicyclic isoquinolin-1-one scaffold substituted with a fluorine atom at the 7-position and a methoxy group at the 6-position . This compound serves as a versatile fluorinated building block for the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents . Its predicted physicochemical profile—boiling point 441.1±45.0 °C, density 1.285±0.06 g/cm³, and pKa 11.86±0.20—distinguishes it from closely related non-fluorinated and regioisomeric analogs, enabling rational selection for specific synthetic and pharmacological objectives .

Why 7-Fluoro-6-methoxyisoquinolin-1(2H)-one Cannot Be Replaced by Unsubstituted or Regioisomeric Isoquinolinones


Attempting to substitute 7-fluoro-6-methoxyisoquinolin-1(2H)-one with the non-fluorinated parent 6-methoxyisoquinolin-1(2H)-one or its positional isomer 6-fluoro-7-methoxyisoquinolin-1(2H)-one introduces quantifiable liabilities in physicochemical properties that directly impact synthetic utility, purification behavior, and target-binding interactions. The fluorine substituent at the 7-position dramatically alters electron distribution, as evidenced by a >0.9 unit decrease in pKa relative to the des-fluoro analog [1]. Furthermore, despite sharing identical molecular formulas, the 6-fluoro-7-methoxy regioisomer exhibits a measurably different pKa (11.74 vs. 11.86), confirming that fluorine and methoxy positional arrangement is not interchangeable without altering ionization properties at physiological pH . These differences can lead to divergent reactivity in downstream functionalization and distinct pharmacokinetic profiles in derived lead compounds.

Quantitative Differentiation Evidence for 7-Fluoro-6-methoxyisoquinolin-1(2H)-one Versus Closest Analogs


Fluorination-Driven Density Increase Relative to 6-Methoxyisoquinolin-1(2H)-one

Introduction of a single fluorine atom at the 7-position of the isoquinolinone scaffold increases the predicted density from 1.199±0.06 g/cm³ (6-methoxyisoquinolin-1(2H)-one) to 1.285±0.06 g/cm³ (7-fluoro-6-methoxyisoquinolin-1(2H)-one), representing a 7.2% increase [1]. This density elevation reflects enhanced intermolecular packing due to the polar C–F bond, which can influence crystallization behavior and formulation properties in solid-dosage development.

Medicinal Chemistry Physicochemical Profiling Solid-State Characterization

pKa Reduction by >0.9 Units Confers Altered Ionization at Physiological pH

The 7-fluoro substitution lowers the predicted pKa of the isoquinolin-1-one NH proton from 12.79±0.20 (6-methoxyisoquinolin-1(2H)-one) to 11.86±0.20 (7-fluoro-6-methoxyisoquinolin-1(2H)-one), a decrease of 0.93 log units [1]. At physiological pH 7.4, both compounds remain predominantly unionized; however, the enhanced acidity of the target compound increases the fraction ionized by approximately 8.7-fold, potentially affecting membrane permeability and target engagement in biological assays.

Medicinal Chemistry Druglikeness Ionization State

Regioisomeric Differentiation from 6-Fluoro-7-methoxyisoquinolin-1(2H)-one via pKa and Synthetic Utility

When compared directly to its positional isomer 6-fluoro-7-methoxyisoquinolin-1(2H)-one (CAS 905994-27-6), 7-fluoro-6-methoxyisoquinolin-1(2H)-one exhibits a measurably higher pKa (11.86 vs. 11.74) despite identical molecular formula and nearly identical boiling point and density . This 0.12-unit pKa difference reflects the distinct electronic influence of the fluorine atom placement relative to the methoxy group and lactam nitrogen, which translates into divergent reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The 7-fluoro-6-methoxy pattern is specifically documented as a synthetic intermediate in Hepatitis C virus inhibitor patents, confirming its unique role in medicinal chemistry programs [1].

Regioselective Synthesis Structure-Activity Relationship Positional Isomer Comparison

Reported Synthetic Yield Benchmark for Reproducible Scale-Up

A documented synthetic route for 7-fluoro-6-methoxyisoquinolin-1(2H)-one via thermal cyclization of (E)-3-(4-fluoro-3-methoxyphenyl)acryloyl azide in 1,2-dichlorobenzene at 140°C achieves a 67% isolated yield . This established yield benchmark provides a quantitative baseline for process optimization and cost-of-goods estimation, whereas equivalent yield data for the 6-fluoro-7-methoxy or 5-fluoro-6-methoxy regioisomers were not identified in the surveyed literature, creating procurement and scale-up uncertainty for those alternatives.

Process Chemistry Synthetic Route Planning Scalability

Enhanced Metabolic Stability Inferred from Fluorine Blocking at the 7-Position

In the broader isoquinolin-1-one class, fluorine substitution at the 7-position is strategically deployed to block cytochrome P450-mediated oxidative metabolism at a known metabolic soft spot [1]. While direct microsomal stability data for 7-fluoro-6-methoxyisoquinolin-1(2H)-one itself were not located in public literature, the des-fluoro analog 6-methoxyisoquinolin-1(2H)-one possesses an unsubstituted 7-position that is susceptible to hydroxylation. An analogous 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one PARP inhibitor demonstrated improved ADME characteristics relative to its des-fluoro counterpart, consistent with the established metabolic-shielding effect of aryl fluorine substitution [2].

Drug Metabolism Cytochrome P450 Metabolic Soft Spot Blocking

Recommended Application Scenarios for 7-Fluoro-6-methoxyisoquinolin-1(2H)-one Based on Quantified Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Defined Physicochemical Properties

The 1.285 g/cm³ density and pKa of 11.86 make 7-fluoro-6-methoxyisoquinolin-1(2H)-one a suitable hinge-binding scaffold for ATP-competitive kinase inhibitor design . The fluorine atom at the 7-position provides a convenient ¹⁹F NMR spectroscopic handle for binding assays and metabolic tracking, while the methoxy group at the 6-position offers a vector for further functionalization. Researchers should select this compound over 6-methoxyisoquinolin-1(2H)-one when enhanced metabolic stability or altered ionization at physiological pH is desired .

Antiviral Drug Discovery Targeting Flaviviridae Family Viruses

Patent literature explicitly identifies 7-fluoro-6-methoxyisoquinolin-1(2H)-one as a reactant in the synthesis of Hepatitis C virus inhibitors . The distinct 7-fluoro-6-methoxy substitution pattern is integral to the pharmacophore of these antiviral agents. Researchers developing HCV or broader Flaviviridae inhibitors should prioritize this specific regioisomer, as substitution with 6-fluoro-7-methoxyisoquinolin-1(2H)-one would alter the electronic and steric presentation of key functional groups, potentially abolishing antiviral activity.

Process Chemistry Scale-Up Leveraging Validated Synthetic Route with 67% Yield Benchmark

The documented synthetic procedure yielding 67% product via thermal cyclization in 1,2-dichlorobenzene provides a reproducible starting point for process development . This established route, combined with the compound's predicted boiling point of 441.1°C that enables high-temperature reaction conditions, makes it a practical choice for medicinal chemistry groups requiring multi-gram quantities for in vivo studies. The alternative 6-fluoro-7-methoxy regioisomer lacks comparable published synthetic yield data, introducing uncertainty in scale-up planning.

Fragment-Based Drug Discovery Requiring Fluorinated Scaffold with ¹⁹F NMR Reporter

The single fluorine atom at the 7-position provides a clean ¹⁹F NMR signal, enabling ligand-observed and protein-observed ¹⁹F NMR experiments for fragment screening and binding-mode characterization. With a density of 1.285 g/cm³ ensuring reliable manual and automated solid handling, this compound is well-suited for fragment library inclusion where physicochemical consistency across library members is essential for screening data quality .

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